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Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-Bromooxazole-4-carboxylic acid, a compound of interest for researchers, scientists,
and professionals in drug development. Due to the limited availability of a complete public
dataset for this specific molecule, this document presents a predictive analysis based on data
from structurally analogous compounds and established principles of spectroscopic
interpretation. The information is structured to facilitate easy comparison and understanding,
with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Bromooxazole-4-carboxylic acid.

Table 1: Predicted *H and 3C NMR Spectroscopic Data

1H NMR o (ppm) Multiplicity Integration Assignment
Carboxylic Acid >12 Singlet, Broad 1H -COOH
Oxazole Proton ~8.5 Singlet 1H H-2
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13C NMR o (ppm) Assighment
Carbonyl ~165 C=0
Quaternary Carbon ~150 C-5

Aromatic Carbon ~140 C-2
Quaternary Carbon ~120 C4

Note: Chemical shifts () are predicted and can vary based on solvent and concentration. The
broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1][2]

[3]

Table 2: Predicted Infrared (IR) Absorption Data

Wavenumber (cm—?) Intensity Assignment

O-H stretch (from hydrogen-
3300 - 2500 Strong, Very Broad )
bonded dimer)

C=0 stretch (carbonyl of the

1710 Strong carboxylic acid)

~1550 Medium C=N stretch (oxazole ring)
~1300 Medium C-O stretch

~1200 Medium C-Br stretch

Note: The broad O-H stretch is characteristic of a carboxylic acid dimer.[2][3][4][5][6] The exact
positions of the peaks can be influenced by the physical state of the sample.

Table 3: Predicted Mass Spectrometry (MS) Data
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mlz lon Notes

Molecular ion peak, showing
207/209 [M+H]* the characteristic isotopic

pattern for bromine (*°Br/®1Br).

189/191 [M-H-0]* Loss of water from the
bl 3
molecular ion.

162/164 [M-COOH]* Loss of the carboxyl group.

Note: The presence of bromine results in two peaks of roughly equal intensity separated by 2
m/z units for any fragment containing the bromine atom.[7] The fragmentation pattern can
provide valuable structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be recorded on a spectrometer operating at a frequency of 400
MHz or higher.[8] The sample of 5-Bromooxazole-4-carboxylic acid would be dissolved in a
deuterated solvent such as DMSO-de or CDCls. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9] For 3C NMR, the
central peak of the deuterated solvent can also be used as a reference.[8] Data would be
reported with chemical shift, multiplicity (s = singlet, br = broad), and integration for *H NMR.

2.2 Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[10] The
sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or
as a KBr pellet.[11] The spectrum would be recorded over a range of 4000-400 cm~1. The data
is presented in wavenumbers (cm~1) and includes the intensity of the absorption bands (strong,
medium, weak, broad).[6]

2.3 Mass Spectrometry (MS)
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Mass spectra would be acquired using a mass spectrometer with an electrospray ionization
(ESI) source in positive ion mode.[8][9] The sample would be dissolved in a suitable solvent
like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass
spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and

confirm the elemental composition.[8]

Visualization of Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential

synthetic pathway for 5-Bromooxazole-4-carboxylic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target
compound.
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Caption: A potential synthetic pathway for 5-Bromooxazole-4-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1441260#spectroscopic-data-nmr-ir-ms-of-5-
bromooxazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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